molecular formula C19H11F4N5O4 B396364 N-[1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE

N-[1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B396364
M. Wt: 449.3g/mol
InChI Key: DBWVYOSUWLNSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a trifluoromethyl group, and a pyrrolo[2,3-d]pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and the introduction of the fluorophenyl and trifluoromethyl groups. Common reagents used in these reactions include fluorobenzene derivatives, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers investigate its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-amino-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)-N’-(5-(1-(trifluoromethyl)cyclopropyl)-1,2: This compound shares a similar pyrrolo[2,3-d]pyrimidine core and fluorophenyl group.

    tert-butyl 2-((4R,6S)-6-((Z)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: Another compound with a fluorophenyl group and pyrimidine core.

Uniqueness

N-[1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H11F4N5O4

Molecular Weight

449.3g/mol

IUPAC Name

N-[1-(2-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-4-carboxamide

InChI

InChI=1S/C19H11F4N5O4/c20-10-3-1-2-4-11(10)28-13-12(15(30)26-17(28)32)18(16(31)25-13,19(21,22)23)27-14(29)9-5-7-24-8-6-9/h1-8H,(H,25,31)(H,27,29)(H,26,30,32)

InChI Key

DBWVYOSUWLNSEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=NC=C4)F

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=NC=C4)F

Origin of Product

United States

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